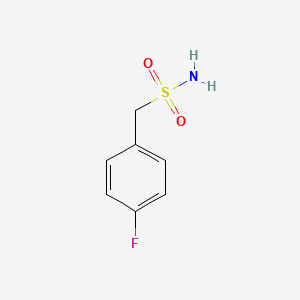

![molecular formula C20H15F2N3O2S B2492428 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 1208913-47-6](/img/structure/B2492428.png)

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound belongs to a class of organic molecules that are studied for their potential in various fields such as medicinal chemistry, material science, and chemical synthesis. These compounds often feature a combination of aromatic rings, heterocycles (such as thiazole), and specific functional groups (like amides and enoates) that contribute to their unique chemical behavior and potential applications.

Synthesis Analysis

The synthesis of similar benzamide derivatives typically involves the coupling of aromatic or heteroaromatic amine components with acid chlorides or esters in the presence of base catalysts. For instance, compounds with related structures have been synthesized starting from basic aromatic components and undergoing a series of reactions including acylation, amidation, and sometimes cyclization to achieve the desired thiazolyl benzamide scaffold (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of benzamide derivatives typically features planar aromatic systems that facilitate π-π interactions and hydrogen bonding. These interactions can lead to the formation of supramolecular assemblies or influence the crystal packing of these molecules. For example, certain N-(thiazol-2-yl)benzamide derivatives have been shown to form helical assemblies driven by π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that derivatives similar to N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide exhibit significant anticancer properties. For instance, substituted benzamides have been synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021). Moreover, the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups under microwave irradiation showed promising anticancer activity, indicating the efficacy of such compounds in combating cancer (Tiwari et al., 2017).

Antifungal and Antipathogenic Activities

Compounds related to this compound have been assessed for their antifungal and antipathogenic properties. Some synthesized compounds displayed low to moderate antifungal activity, suggesting their potential use in developing new antifungal agents (Saeed et al., 2008). Additionally, acylthioureas showed significant antibiofilm properties against bacteria, indicating the potential of benzamide derivatives in creating novel antimicrobial agents with antibiofilm capabilities (Limban et al., 2011).

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, particularly focusing on the role of methyl functionality and multiple non-covalent interactions. This research offers insights into the design of supramolecular materials with potential applications in various technological fields (Yadav & Ballabh, 2020).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrate the ability to adsorb onto surfaces, providing stability and high inhibition efficiencies. This suggests the application of such compounds in protecting metals against corrosion, which is vital in industrial processes (Hu et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O2S/c1-2-18(26)23-10-12-3-5-13(6-4-12)19(27)25-20-24-17(11-28-20)14-7-8-15(21)16(22)9-14/h2-9,11H,1,10H2,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKFYCQVAWWIKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)

![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)

![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)

![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)

![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)